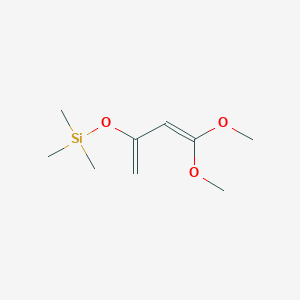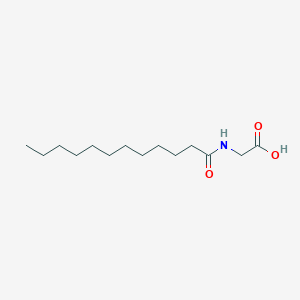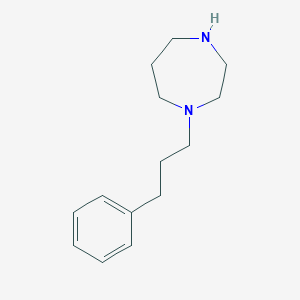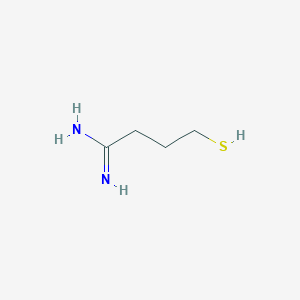
盐酸苯海拉明
科学研究应用
Parigenin在科学研究中具有广泛的应用,包括其在化学、生物学、医学和工业中的应用 . 在化学中,研究Parigenin作为天然抗氧化剂的潜力及其调节各种化学反应的能力。 在生物学中,它被研究在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。 在医学中,正在探索Parigenin在治疗癌症、神经退行性疾病和心血管代谢疾病方面的潜在治疗作用 . 在工业中,Parigenin用于生产染料和其他化学产品。
作用机制
Parigenin的作用机制涉及它与各种分子靶标和途径的相互作用。 已知Parigenin调节多种信号通路,包括PI3K/AKT、MAPK/ERK、JAK/STAT、NF-κB和Wnt/β-catenin通路 . 这些相互作用导致各种生理效应,如抗炎、抗氧化、抗菌和抗病毒活性。 Parigenin还会触发细胞凋亡和自噬,诱导细胞周期停滞,抑制细胞迁移和侵袭,并刺激免疫反应 .
生化分析
Biochemical Properties
Diphenhydramine citrate interacts with H1 histamine receptors, both peripherally and in the central nervous system . It acts as a competitive antagonist of these receptors, which leads to its antihistamine effects .
Cellular Effects
Diphenhydramine citrate influences cell function by competitively antagonizing histamine H1 receptors within the central nervous system . This antagonism can cause sedation . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Molecular Mechanism
The molecular mechanism of action of Diphenhydramine citrate involves its binding to H1 histamine receptors, where it acts as a competitive antagonist . This prevents histamine from binding to these receptors and exerting its effects, which include allergic reactions and wakefulness .
Temporal Effects in Laboratory Settings
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Dosage Effects in Animal Models
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Metabolic Pathways
Diphenhydramine citrate is involved in metabolic pathways related to the metabolism of histamine. It interacts with H1 histamine receptors, acting as a competitive antagonist .
Transport and Distribution
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Subcellular Localization
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
准备方法
合成路线和反应条件: Parigenin可以通过多种方法合成。 一种常用的方法是使用反溶剂法,以聚乙二醇400为反溶剂,以提高溶解度和生物利用度 . 这种绿色高效的策略避免了使用有毒试剂,使其成为制备稳定Parigenin纳米悬浮液的首选方法。
工业生产方法: 在工业环境中,Parigenin通常通过从植物中提取获得。 Parigenin最丰富的来源包括洋甘菊、芹菜、香菜和番石榴 . 提取过程通常涉及使用溶剂从植物材料中分离化合物,然后进行纯化步骤以获得所需的产品。
化学反应分析
反应类型: Parigenin会经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构并增强其在特定应用中的性质至关重要。
常用试剂和条件: 涉及Parigenin的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件(如温度和pH)被仔细控制以达到预期的结果。
形成的主要产物: 涉及Parigenin的反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生不同的羟基化衍生物,而还原反应可能会产生脱羟基化合物。
相似化合物的比较
Parigenin通常与其他黄酮类化合物(如槲皮素、木犀草素、杨梅素和山奈酚)进行比较 . 尽管这些化合物具有相似的结构和性质,但Parigenin在其与分子靶标的特定相互作用及其广泛的药理作用方面是独一无二的。 例如,已证明Parigenin与某些对应物相比具有更强的抗炎和抗氧化活性 .
类似化合物的列表:- 槲皮素
- 木犀草素
- 杨梅素
- 山奈酚
Parigenin的独特特性和广泛的应用使其成为各种科学研究领域中备受关注的化合物。
属性
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80237211 | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88637-37-0 | |
| Record name | Diphenhydramine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENHYDRAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?
A: Accurately quantifying diphenhydramine citrate, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of diphenhydramine citrate, ibuprofen, and their respective impurities in a combined dosage form [].
Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like diphenhydramine citrate?
A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, diphenhydramine citrate in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.
Q3: How does the structural flexibility of diphenhydramine citrate manifest, and what implications does this have for its solid-state properties?
A: Diphenhydramine citrate exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].
Q4: What is the significance of studying the polymorphic transformations of diphenhydramine citrate?
A: Understanding the polymorphic behavior of diphenhydramine citrate is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].
Q5: How has the labeling of over-the-counter drug products containing diphenhydramine citrate been addressed by regulatory bodies?
A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing diphenhydramine citrate or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


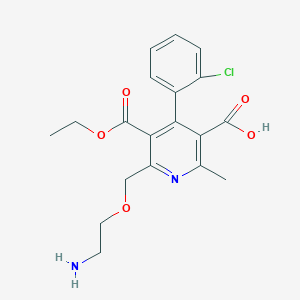
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)
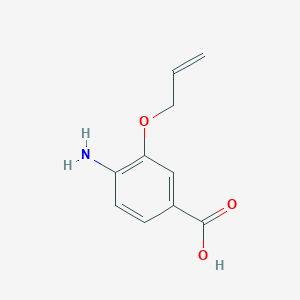
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
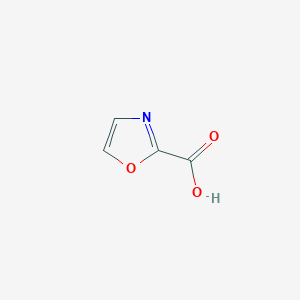
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B48678.png)


